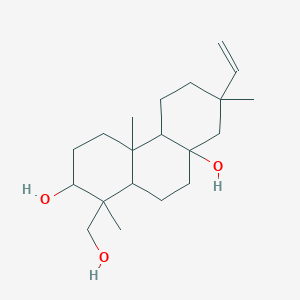![molecular formula C38H34N2O4 B13402118 Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid](/img/structure/B13402118.png)
Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Dap(Mtt)-OH is a derivative of the amino acid 2,3-diaminopropionic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 4-methyltrityl (Mtt) protecting group at the side chain amino group. This compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process, allowing for the selective deprotection and subsequent functionalization of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(Mtt)-OH typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The Fmoc group is introduced at the N-terminus using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtt group is introduced at the side chain amino group using 4-methyltrityl chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of Fmoc-Dap(Mtt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Dap(Mtt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling Reactions: The free amino groups can participate in peptide bond formation using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide)
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions are peptides with selectively deprotected amino groups, allowing for further functionalization or elongation of the peptide chain .
Applications De Recherche Scientifique
Fmoc-Dap(Mtt)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications
Mécanisme D'action
The mechanism of action of Fmoc-Dap(Mtt)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, preventing unwanted reactions during peptide elongation. The Mtt group protects the side chain amino group, allowing for selective deprotection and functionalization. These protecting groups are removed under specific conditions to reveal the free amino groups for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Dab(Mtt)-OH: Similar structure but with a different side chain.
Fmoc-Orn(Mtt)-OH: Contains an ornithine residue instead of diaminopropionic acid.
Uniqueness
Fmoc-Dap(Mtt)-OH is unique due to its specific combination of protecting groups and the presence of two amino groups, which allows for greater versatility in peptide synthesis compared to other similar compounds .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZDBCVDBMWMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
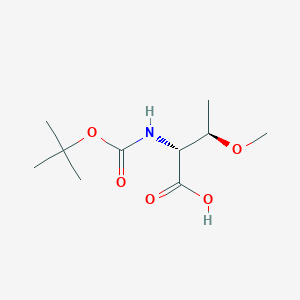
![(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13402059.png)
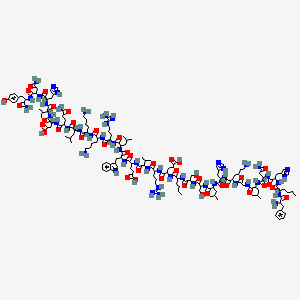
![N-cyclohexylcyclohexanamine;3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B13402065.png)
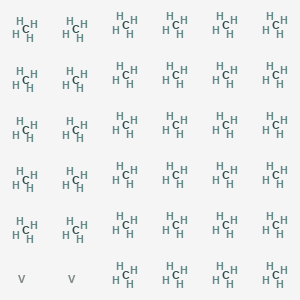
![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
![2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13402082.png)
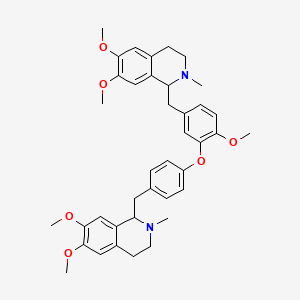
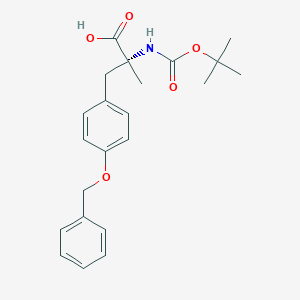
![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)
![[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide](/img/structure/B13402117.png)
